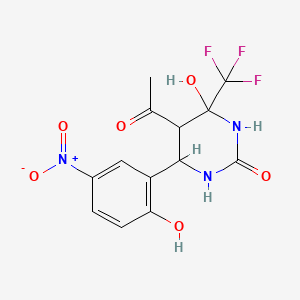

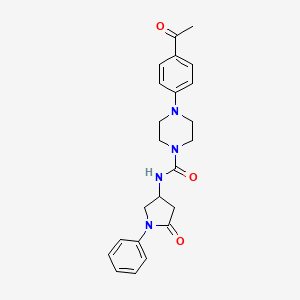

![molecular formula C17H16N4O2S B2608301 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide CAS No. 861206-84-0](/img/structure/B2608301.png)

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzoxazoles, which are part of the compound’s structure, can be achieved through various methods. One such method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis

The molecular structure of this compound includes a benzisoxazole ring attached to an acetyl group, which is further linked to a hydrazinecarbothioamide group .Chemical Reactions Analysis

The reactions of substituted (1,2-benzisoxazol-3-yl) acetates with strong bases are described in the literature . The esters having electron-donating and dialkylamino substituents undergo novel ring transformations on treatment with NaH, BuOK, or MeONa in DMF .Aplicaciones Científicas De Investigación

Antibacterial Activity

Studies on substituted oxadiazole derivatives, including compounds structurally related to 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide, have demonstrated significant antibacterial activity. These compounds have been synthesized and screened against both Gram-positive and Gram-negative bacteria, showing potent antibacterial properties with some compounds exhibiting minimal inhibitory concentration (MIC) values as low as 0.9375 µg/mL, indicating their efficacy in inhibiting bacterial growth (Kaur et al., 2011).

Heterocyclic Chemistry

The reactivity of hydrazinecarbothioamides has been explored in the synthesis of various heterocyclic rings, such as 1H-pyrazole-1-carbothioamides, 1H-pyrazole-4-carbonitriles, and 1,2,4-triazole-5(4H)-thiones. These reactions afford compounds with diverse biological activities and potential applications in medicinal chemistry (Aly et al., 2018).

Aldose Reductase Inhibitory Effect

Some derivatives of hydrazinecarbothioamide have been evaluated for their aldose reductase (AR) inhibitory effect. Aldose reductase is an enzyme implicated in diabetic complications, making these compounds potential candidates for managing or treating diabetes-related disorders. Among the synthesized compounds, certain derivatives exhibited notable AR inhibitory activity, suggesting their utility in further pharmacological studies (Güzeldemirci et al., 2018).

Anticonvulsant Agents

Research into benzothiazole derivatives containing hydrazinecarbothioamide moieties has unveiled promising anticonvulsant properties. These compounds have been synthesized, characterized, and evaluated in vivo for their anticonvulsant efficacy, with some derivatives showing significant potential as lead compounds for the development of new anticonvulsant medications (Amir et al., 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-6-8-12(9-7-11)18-17(24)20-19-16(22)10-14-13-4-2-3-5-15(13)23-21-14/h2-9H,10H2,1H3,(H,19,22)(H2,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYGLADLYAAUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NNC(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

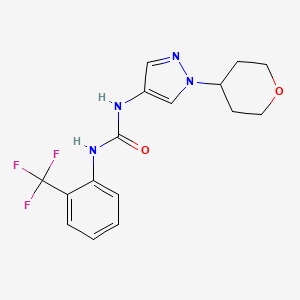

![[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone](/img/structure/B2608223.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2608224.png)

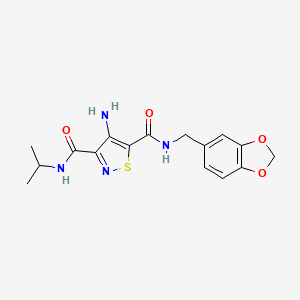

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2608228.png)

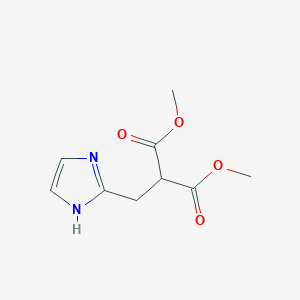

![2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2608231.png)

![3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane](/img/structure/B2608234.png)

![N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide](/img/structure/B2608236.png)

![2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2608237.png)